molecular formula C9H11Cl2N3O4 B13827142 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide CAS No. 1917-59-5

2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide

Cat. No.: B13827142
CAS No.: 1917-59-5
M. Wt: 296.10 g/mol
InChI Key: FRQFZHXEYNBNEV-UHFFFAOYSA-N
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Description

2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is a chemical compound that belongs to the class of furoic acid derivatives This compound is characterized by the presence of a furan ring, a nitro group, and a bis(2-chloroethyl)hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide typically involves the reaction of 5-nitro-2-furoic acid with 2,2-bis(2-chloroethyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as methanol or ethanol, and the reaction temperature is usually maintained at around 50-60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Furoic acid, 5-amino-, 2,2-bis(2-chloroethyl)hydrazide.

Scientific Research Applications

2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)hydrazide moiety can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furoic acid, 5-nitro-, 2,2-bis(2-chloroethyl)hydrazide is unique due to the presence of both the nitro group and the bis(2-chloroethyl)hydrazide moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Properties

CAS No.

1917-59-5

Molecular Formula

C9H11Cl2N3O4

Molecular Weight

296.10 g/mol

IUPAC Name

N',N'-bis(2-chloroethyl)-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C9H11Cl2N3O4/c10-3-5-13(6-4-11)12-9(15)7-1-2-8(18-7)14(16)17/h1-2H,3-6H2,(H,12,15)

InChI Key

FRQFZHXEYNBNEV-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C(=O)NN(CCCl)CCCl

Origin of Product

United States

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